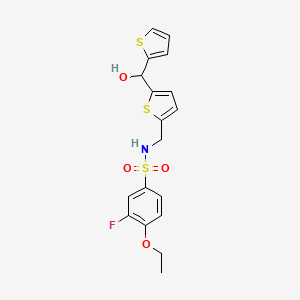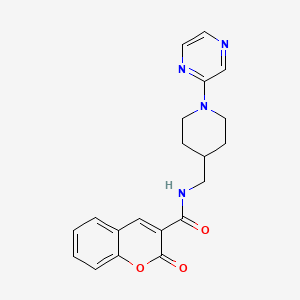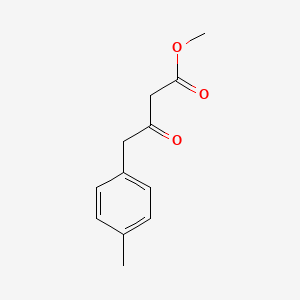
Methyl 4-(4-methylphenyl)-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(4-methylphenyl)-3-oxobutanoate” is also known as "4-(4-Methylphenyl)-4-oxobutanoic acid" . It is an organic carboxylic acid . The preparation of it is used for undergraduate teaching of organic chemistry synthesis .
Synthesis Analysis
The compound can be prepared by a Friedel–Crafts reaction between toluene and succinic anhydride catalyzed by a Lewis acid such as aluminium chloride . More detailed synthesis procedures and analysis might be found in specific chemistry literature or databases.Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The molecular formula of the compound is C11H12O3 .Physical And Chemical Properties Analysis
“this compound” appears as a white powder . It has a molar mass of 192.214 g·mol−1 . The compound is insoluble in water . Its melting point is 129 °C (264 °F; 402 K) .Aplicaciones Científicas De Investigación
Biosynthesis of Ethylene
Methyl 4-(4-methylphenyl)-3-oxobutanoate is studied in the context of ethylene biosynthesis from methionine, highlighting its role as a putative intermediate in this biochemical pathway. The compound has been identified in various microbial cultures, indicating its significance in microbial metabolism and its potential application in understanding ethylene production processes (Billington, Golding, & Primrose, 1979).
Antiproliferative Activity
Research has explored the synthesis of derivatives related to this compound, focusing on their antiproliferative activities. These studies involve the synthesis of new compounds and their evaluation using in silico methods, suggesting their potential in cancer research and therapy (Yurttaş, Evren, & Özkay, 2022).
Apoptotic Mechanisms
Investigations into the methionine salvage pathway have identified this compound as a key compound. Its role in inducing apoptosis independently of certain enzymatic downregulations highlights its potential in studies related to cell death and survival, offering insights into novel therapeutic targets (Tang, Kadariya, Murphy, & Kruger, 2006).
Molecular Docking and Structural Analysis
Research has been conducted on molecular docking and structural analyses of derivatives of this compound, providing valuable insights into their interactions with biological targets. Such studies contribute to the understanding of the compound's pharmacological properties and potential applications in drug design (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Nonlinear Optical Materials
The examination of related compounds has also included studies on their nonlinear optical properties. These investigations are crucial for the development of new materials with potential applications in optics and photonics, demonstrating the broader implications of research on this compound and its derivatives (Raju, Panicker, Nayak, Narayana, Sarojini, Alsenoy, & Al‐Saadi, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-(4-methylphenyl)-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9-3-5-10(6-4-9)7-11(13)8-12(14)15-2/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQXTWUZOCHHCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2655611.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2655612.png)
![N-(4-methoxyphenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2655616.png)
![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2655617.png)

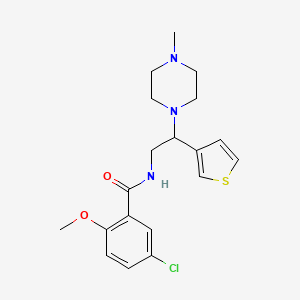

![4-methyl-N-(2-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2655626.png)
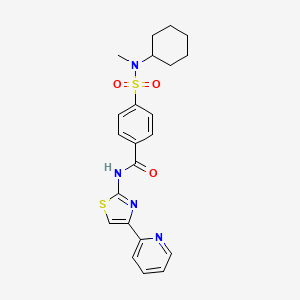
![2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2655629.png)


